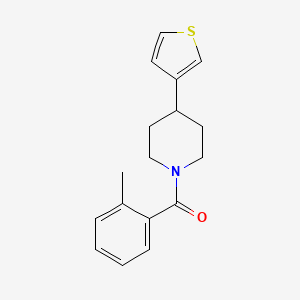

1-(2-methylbenzoyl)-4-(thiophen-3-yl)piperidine

Description

Properties

IUPAC Name |

(2-methylphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-13-4-2-3-5-16(13)17(19)18-9-6-14(7-10-18)15-8-11-20-12-15/h2-5,8,11-12,14H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOMUIZCHSLFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbenzoyl)-4-(thiophen-3-yl)piperidine typically involves the reaction of piperidine derivatives with thiophene and o-tolyl groups under controlled conditions. One common method involves the use of a piperidine derivative as a starting material, which is then reacted with thiophene-3-carboxaldehyde and o-tolylmagnesium bromide in the presence of a suitable catalyst . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbenzoyl)-4-(thiophen-3-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine or thiophene derivatives.

Scientific Research Applications

1-(2-Methylbenzoyl)-4-(thiophen-3-yl)piperidine is a compound of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, including its potential therapeutic uses, mechanisms of action, and relevant case studies.

Molecular Formula

- Molecular Formula: C_{14}H_{15}NOS

- Molecular Weight: 245.34 g/mol

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antidepressant Activity : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, potentially offering antidepressant effects.

- Analgesic Properties : The compound may interact with pain pathways, providing relief in models of pain.

- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further investigation in oncology.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives, including this compound. The results indicated that the compound exhibited significant activity in animal models of depression, demonstrating increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Anticancer Potential

Research conducted by the International Journal of Cancer explored the cytotoxic effects of various piperidine derivatives on human cancer cell lines. The findings suggested that this compound inhibited cell growth and induced apoptosis in breast cancer cells .

Case Study 3: Analgesic Effects

In a study published in Pharmacology Biochemistry and Behavior, the analgesic properties of several piperidine derivatives were evaluated. The results demonstrated that this compound significantly reduced pain responses in animal models, suggesting its potential as an analgesic agent .

Summary Table of Applications

| Application | Description | Reference |

|---|---|---|

| Antidepressant | Modulates neurotransmitter systems | |

| Analgesic | Reduces pain responses | |

| Anticancer | Inhibits cancer cell proliferation |

Mechanism of Action

The mechanism of action of 1-(2-methylbenzoyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Thiophene Substitutions

Compound A: 5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide ()

- Structural Differences : While both compounds contain a thiophen-3-yl group, Compound A incorporates it into a phenylpentanamide framework, contrasting with the direct attachment to piperidine in the target compound.

- This difference may alter binding affinities to targets like dopamine receptors .

- Synthesis : Compound A was synthesized with a 44% yield using HOBt/TBTU coupling reagents, suggesting that similar methods could apply to the target compound but with modifications for steric hindrance from the methyl group .

Compound B : 1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one ()

- Substituent Position : The thiophene is attached at the 2-position instead of 3, altering the spatial orientation of the sulfur atom. This positional isomerism may affect interactions with hydrophobic pockets in enzyme active sites.

- Linker Chain : The butan-1-one linker in Compound B introduces flexibility, whereas the target compound’s direct piperidine-thiophene linkage may enhance rigidity and stability .

Piperidine Derivatives with Aromatic Acyl Groups

Compound C : 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one ()

- Substituent Complexity : Compound C features bis(4-methoxyphenyl) groups and an acetyl moiety, creating a highly electron-rich system. In contrast, the target compound’s 2-methylbenzoyl group provides moderate electron donation and steric bulk.

- Biological Activity : Crystallographic data for Compound C reveal a distorted chair conformation, which may limit its ability to interact with flat binding sites compared to the target compound’s less substituted piperidine ring .

Compound D : 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one ()

- The target compound’s 2-methylbenzoyl group is less reactive, favoring stability in physiological conditions.

- Pharmacological Potential: The trimethoxyphenyl groups in Compound D are associated with antimitotic activity, whereas the thiophen-3-yl group in the target compound may favor CNS receptor modulation .

Pharmacologically Active Piperidines

Compound E : 4-(4-(Heterocyclylalkoxy)Phenyl)-1-(Heterocyclylcarbonyl)Piperidine Derivatives ()

- Therapeutic Target : These compounds are histamine H3 antagonists for neurological disorders. The target compound’s thiophen-3-yl group may mimic heterocyclic moieties in Compound E but with distinct electronic profiles due to sulfur’s polarizability.

- Selectivity : The 2-methylbenzoyl group in the target compound could reduce off-target interactions compared to larger heterocyclylalkoxy substituents in Compound E .

Biological Activity

1-(2-Methylbenzoyl)-4-(thiophen-3-yl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiviral properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The compound features a piperidine ring substituted with a thiophene and a 2-methylbenzoyl group, which are critical for its biological activity. The structural formula can be represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene derivatives, including compounds similar to this compound. For instance, a related thiophene derivative was shown to exhibit significant antiviral activity against Ebola virus (EBOV) with an EC50 value of 0.19 μM, demonstrating the importance of the piperidine moiety in maintaining this activity .

Table 1: Antiviral Activity of Thiophene Derivatives

| Compound | Target Virus | EC50 (μM) |

|---|---|---|

| This compound | EBOV | 0.19 |

| Thiophene Derivative A | HIV | 0.02 |

| Thiophene Derivative B | TMV | 30.57 |

Enzyme Inhibition

The compound's piperidine structure is associated with various enzyme inhibitory activities. Studies have indicated that derivatives containing piperidine can act as potent inhibitors of acetylcholinesterase (AChE) and urease, which are critical in treating neurodegenerative diseases and bacterial infections respectively .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme | IC50 (μM) |

|---|---|---|

| This compound | AChE | 2.14 |

| Compound C | Urease | 1.13 |

| Compound D | AChE | 6.28 |

Case Studies

A study conducted by Morales-Tenorio et al. evaluated the biological activities of various thiophene derivatives, including those with piperidine substituents. The research employed enzyme-linked immunosorbent assays (ELISA) to assess the interaction between these compounds and viral proteins, confirming their potential as antiviral agents . The docking studies provided insights into the binding modes of these compounds, suggesting that modifications to the piperidine group can significantly influence their efficacy.

Another study explored the synthesis and biological evaluation of piperidine derivatives against multiple bacterial strains, revealing moderate to strong antibacterial activity . The findings indicated that certain structural modifications enhanced their pharmacological effectiveness.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-methylbenzoyl)-4-(thiophen-3-yl)piperidine?

The synthesis typically involves coupling piperidine derivatives with functionalized aromatic or heteroaromatic groups. For example, the thiophene moiety can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Solvents like dichloromethane or THF are often used, with careful control of reaction temperature and stoichiometry to minimize side products . Intermediate purification steps (e.g., column chromatography or recrystallization) are critical to isolate the target compound in high purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) characterize the structural conformation of this compound?

- 1H/13C NMR : The methylbenzoyl group’s protons appear as singlet or multiplet signals between δ 2.3–2.6 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm. Piperidine ring protons show distinct splitting patterns (e.g., axial/equatorial protons at δ 1.5–3.0 ppm) .

- IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O) of the methylbenzoyl moiety appear near 1680–1700 cm⁻¹, and thiophene C-S bonds absorb at 600–700 cm⁻¹ .

- X-ray Crystallography : Resolves piperidine ring puckering and substituent orientations, with key bond angles and torsional parameters reported for structural validation .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screens might include:

- Receptor-binding assays (e.g., serotonin transporter inhibition via radioligand displacement, using IC50 values converted to pIC50 for normalization) .

- Enzymatic inhibition studies (e.g., acetylcholinesterase or kinase assays), with dose-response curves to determine potency .

Advanced Research Questions

Q. How can QSAR modeling guide structural optimization of this compound for enhanced activity?

- Dataset Preparation : Compile a dataset of 40+ analogs with reported IC50 values against a target (e.g., SERT). Convert IC50 to pIC50 for normal distribution .

- Descriptor Calculation : Use software like ADMET Predictor™ to compute molecular descriptors (e.g., logP, polar surface area, H-bond acceptors).

- Model Validation : Apply partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) to ensure robustness (R² > 0.8, Q² > 0.6). Key descriptors (e.g., steric bulk at the 4-position) can inform synthetic modifications .

Q. How can contradictions in biological activity data across structural analogs be resolved?

- Conformational Analysis : Compare X-ray structures of analogs to identify critical ring conformations (e.g., chair vs. boat) that influence target binding .

- Metabolic Stability : Use in silico tools to assess whether discrepancies arise from variations in hepatic clearance or plasma protein binding .

- Off-Target Profiling : Screen against secondary targets (e.g., hERG, CYP450 isoforms) to rule out confounding interactions .

Q. What computational methods predict the pharmacokinetic profile of this compound?

- ADMET Prediction : Simulate absorption (e.g., Caco-2 permeability), distribution (volume of distribution), and metabolism (CYP3A4 liability) using MedChem Designer™ .

- Docking Studies : Map the compound’s interaction with binding pockets (e.g., serotonin transporter active site) to correlate docking scores with experimental pIC50 values .

Q. How do piperidine ring conformations influence its interaction with biological targets?

- Solid-State Analysis : X-ray crystallography reveals that substituents at the 4-position (e.g., thiophene) enforce chair conformations, optimizing hydrophobic interactions with target proteins .

- Dynamic Simulations : Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) quantify ring flexibility and hydrogen-bond stability in aqueous vs. lipid environments .

Q. What strategies mitigate synthetic challenges in introducing the thiophene-3-yl group?

- Protecting Groups : Temporarily mask reactive sites on the piperidine ring (e.g., using Boc or Fmoc groups) during thiophene coupling .

- Catalytic Optimization : Screen Pd-based catalysts (e.g., Pd(PPh3)4) and ligands (e.g., XPhos) to enhance cross-coupling efficiency .

Methodological Tables

Q. Table 1. Key Spectroscopic Parameters for Structural Validation

Q. Table 2. QSAR Descriptors Correlated with SERT Inhibition

| Descriptor | Correlation (R²) | Optimization Strategy |

|---|---|---|

| logP | 0.75 | Introduce polar groups to reduce lipophilicity |

| Polar Surface Area | 0.68 | Increase H-bond donors for enhanced solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.